molecular formula C34H44O19 B1251571 Luteoside B

Luteoside B

Cat. No.: B1251571
M. Wt: 756.7 g/mol
InChI Key: TXKTYFANELXKLG-WOKZDXPSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Luteoside B is a phenylpropanoid glycoside (PhG) isolated from multiple plant species, including Tecoma mollis, Markhamia lutea, and Dolichandrone serrulata . Structurally, it belongs to a class of compounds characterized by a phenylethanol moiety linked to sugar groups, which are critical for bioactivity. This compound has garnered attention for its potent antiparasitic activity, particularly against Leishmania species, where it outperforms other PhGs in inhibiting protozoal growth and prolonging survival in murine models . Its mechanism may involve immunomodulatory pathways, such as upregulation of IFN-γ, though detailed molecular targets remain under investigation. Additionally, this compound has been identified in traditional medicinal plants like Lamiophlomis rotata, with quantified concentrations ranging from 1.32–6.88 mg/g depending on plant origin and processing methods .

Properties

Molecular Formula

C34H44O19

Molecular Weight

756.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-5-[(2S,3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C34H44O19/c1-15-24(41)26(43)27(44)31(50-15)52-28-25(42)22(12-48-23(40)7-4-16-2-5-18(36)20(38)10-16)51-32(47-9-8-17-3-6-19(37)21(39)11-17)29(28)53-33-30(45)34(46,13-35)14-49-33/h2-7,10-11,15,22,24-33,35-39,41-46H,8-9,12-14H2,1H3/b7-4+/t15-,22+,24-,25+,26+,27+,28-,29+,30+,31-,32+,33-,34+/m0/s1

InChI Key

TXKTYFANELXKLG-WOKZDXPSSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@H]([C@](CO3)(CO)O)O)OCCC4=CC(=C(C=C4)O)O)COC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(CO3)(CO)O)O)OCCC4=CC(=C(C=C4)O)O)COC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O)O

Synonyms

1-O-(3,4--dihydroxyphenyl)ethyl apiofuranosyl-1-2-rhamnopyranosyl(1-3)-6-O-caffeoylglucopyranoside
luteoside B

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related PhGs

Compound Source Structural Features Key Bioactivities Potency/IC50/Content References
This compound Tecoma mollis, Markhamia lutea Phenylethanoid core with specific glycosylation Antileishmanial, immunomodulatory (IFN-γ upregulation) Strongest antileishmanial activity ; 1.32–6.88 mg/g in L. rotata
Luteoside A Tecoma mollis Structural isomer of this compound Antileishmanial Slightly lower activity than this compound
Luteoside C Markhamia lutea Additional glycosylation or substituent Antiviral (SARS-CoV-2 M<sup>pro</sup> inhibition) Most potent M<sup>pro</sup> inhibitor in silico
Verbascoside Widespread in plants C-4 apiose group Antiparasitic, antidiabetic (α-glucosidase inhibition), anticancer (redifferentiation of malignant cells) IC50 = 6.50 μg/mL (α-glucosidase) ; 0.66–8.60 mg/g in L. rotata
Forsythoside B Various Rhamnose addition at third position Reduced antimicrobial activity due to steric hindrance Inactive against bacteria
Samioside Unspecified C-4 apiose modification Enhanced antibacterial activity Higher potency than verbascoside

Key Findings and Mechanistic Insights

Antiparasitic Activity: this compound and A from Tecoma mollis exhibit the strongest antileishmanial effects among PhGs, surpassing verbascoside in efficacy . This suggests that minor structural variations, such as glycosylation sites, critically influence antiparasitic activity. In contrast, verbascoside demonstrates broader applications, including inhibition of glucose uptake via GLUT1 and aldose reductase, making it a candidate for diabetes management .

Structural-Activity Relationships (SAR): The C-4 apiose group in samioside enhances antibacterial activity compared to verbascoside, whereas the addition of a third rhamnose in Forsythoside B abolishes antimicrobial effects . this compound’s antiparasitic superiority over Luteoside A may stem from stereochemical or hydrogen-bonding differences in its glycosidic linkages.

Natural Abundance :

  • Quantitative studies reveal that this compound content in L. rotata (1.32–6.88 mg/g) is comparable to verbascoside (0.66–8.60 mg/g) but lower than 8-O-acetyl shanzhiside methyl ester (3.39 mg/g in processed extracts) .

Q & A

Q. How can researchers identify and characterize Luteoside B in plant extracts?

Methodological Answer: Use hyphenated techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for preliminary identification. Validate structural features via Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and compare spectral data with published libraries. Ensure purity (>95%) using quantitative HPLC and elemental analysis .

Q. What in vitro assays are appropriate for assessing this compound’s bioactivity?

Methodological Answer: Design assays based on target pathways (e.g., anti-inflammatory: COX-2 inhibition; antioxidant: DPPH/ABTS radical scavenging). Use cell culture models (e.g., RAW 264.7 macrophages for inflammation) with controls (vehicle, positive/negative controls). Quantify dose-response relationships via IC₅₀ calculations and validate with triplicate experiments to ensure statistical power .

Q. How can extraction protocols for this compound be optimized for yield and reproducibility?

Methodological Answer: Perform solvent optimization (polarity gradients: ethanol-water mixtures) and parameter screening (temperature, time) using Response Surface Methodology (RSM) . Validate extraction efficiency via Ultraviolet-Visible (UV-Vis) spectroscopy and confirm compound stability under varying conditions (pH, light exposure) .

Advanced Research Questions

Q. What experimental strategies elucidate the molecular mechanism of this compound’s activity?

Methodological Answer: Employ transcriptomic profiling (RNA-seq) or proteomic analysis (Western blot, SILAC) to identify differentially expressed genes/proteins. Validate targets via siRNA knockdown or CRISPR-Cas9 in relevant cell lines. Use molecular docking simulations (AutoDock Vina) to predict binding affinities to receptors like NF-κB or Nrf2 .

Q. How should researchers address contradictions in reported pharmacological data for this compound?

Methodological Answer: Conduct meta-analyses of existing studies to identify confounding variables (e.g., solvent used, cell line variability). Replicate conflicting experiments under standardized conditions and apply Bland-Altman plots or Cohen’s κ to assess inter-study variability. Consider batch effects or compound degradation as potential sources of discrepancy .

Q. What methodologies evaluate synergistic effects between this compound and other phytochemicals?

Methodological Answer: Use combination index (CI) analysis (Chou-Talalay method) in dose-matrix experiments. Perform isobolographic analysis to distinguish additive, synergistic, or antagonistic interactions. Validate findings in in vivo models (e.g., murine inflammation) with pharmacokinetic monitoring to rule out metabolic interference .

Q. How can researchers validate the purity and stability of synthesized this compound derivatives?

Methodological Answer: Apply accelerated stability testing (ICH guidelines: 40°C/75% RH for 6 months) with periodic HPLC-MS analysis. Use X-ray crystallography or DSC (Differential Scanning Calorimetry) to confirm crystallinity and polymorphic consistency. Quantify degradation products via LC-TOF-MS and establish storage recommendations .

Q. What experimental designs minimize bias in in vivo toxicity studies of this compound?

Methodological Answer: Use randomized block designs with blinded assessments of toxicity endpoints (e.g., ALT/AST levels, histopathology). Include negative/positive controls and power calculations for sample size. Apply ANCOVA to adjust for covariates like animal weight or baseline health status .

Q. How can computational approaches predict this compound’s pharmacokinetic properties?

Methodological Answer: Use QSAR models (Quantitative Structure-Activity Relationships) to predict absorption (Caco-2 permeability), distribution (volume of distribution), and metabolism (CYP450 interactions). Validate predictions with in vitro ADME assays (e.g., microsomal stability, plasma protein binding) .

Q. What strategies ensure reproducibility of this compound’s bioactivity across laboratories?

Methodological Answer: Share standardized protocols for compound handling (e.g., desiccation, light protection) and cell culture conditions (e.g., passage number, media composition). Conduct inter-laboratory validation with centralized compound aliquots and cross-lab statistical harmonization (e.g., Z’-factor for assay robustness) .

Methodological Resources

  • Data Interpretation : Apply Prism (GraphPad) for nonlinear regression analysis of dose-response curves. Use R/Bioconductor for omics data normalization and pathway enrichment .
  • Contradiction Analysis : Reference STREGA guidelines for reporting genetic association studies and ARRIVE 2.0 for animal research transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Luteoside B
Reactant of Route 2
Reactant of Route 2
Luteoside B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.